An In-depth Technical Guide to the Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide
An In-depth Technical Guide to the Synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide, a key intermediate in the pharmaceutical industry, notably in the synthesis of Aripiprazole.[1] This document outlines the primary synthesis pathway, detailed experimental protocols, and relevant chemical data to support research and development in medicinal chemistry and drug discovery.
Introduction
3-Chloro-N-(3-hydroxyphenyl)propanamide (CAS No: 50297-40-0) is a crucial building block in organic synthesis.[2][3] Its structure, featuring a reactive chloro group and a functionalized phenyl ring, makes it a versatile precursor for the elaboration of more complex molecules. This guide focuses on the most common and practical synthetic route to this compound, providing the necessary details for its replication in a laboratory setting.
Core Synthesis Pathway: Acylation of m-Aminophenol
The principal and most direct method for the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide is the acylation of 3-aminophenol with 3-chloropropionyl chloride. This reaction forms an amide bond between the amino group of 3-aminophenol and the acyl chloride.
The overall reaction is as follows:
Caption: Acylation of m-aminophenol with 3-chloropropionyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide, based on analogous acylation reactions and established chemical principles.[4]
| Parameter | Value | Reference |
| Reactants | ||
| 3-Aminophenol | 1.0 equivalent | [4] |
| 3-Chloropropionyl chloride | 1.1 equivalents | [4] |
| Triethylamine | 1.5 equivalents | [4] |
| Solvent | ||
| Dichloromethane (DCM) | Sufficient volume for dissolution | [4] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 1 - 2 hours | |
| Yield | ||
| Expected Yield | ~80% (based on analogous reaction) | [4] |
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a related compound and provides a robust framework for the preparation of 3-Chloro-N-(3-hydroxyphenyl)propanamide.[4]
Materials:
-
3-Aminophenol
-
3-Chloropropionyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[4]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Chloro-N-(3-hydroxyphenyl)propanamide.[4]
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis from starting materials to the final purified product.
Caption: Step-by-step workflow for the synthesis and purification.
Safety Considerations
-
3-Aminophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
3-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
Standard laboratory safety practices should be followed throughout the procedure.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of 3-Chloro-N-(3-hydroxyphenyl)propanamide. By following the outlined procedures and adhering to safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development. The provided data and diagrams offer a clear and concise reference for laboratory execution.
References
- 1. 3-chloro-N-(2-isopropylphenyl)propanamide Supplier [benchchem.com]
- 2. 3-Chloro-N-(3-hydroxyphenyl)propanamide [myskinrecipes.com]
- 3. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-CHLORO-N-(3-METHYLPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]
